MNS can be synthesized via the Knoevenagel condensation reaction. This reaction involves the condensation of 3,4-methylenedioxybenzaldehyde (piperonal) with nitroethane in the presence of a basic catalyst, typically ammonium acetate. [, ] The reaction is generally carried out in refluxing solvent, often toluene or benzene. [, ]
MNS readily undergoes nucleophilic addition reactions at the β-carbon of the nitrostyrene moiety. [, , , , , , , ] Various nucleophiles, including thiols, [, , ] mercaptans, [, , , ] and water, [] have been shown to react with MNS, yielding Michael adducts. The reactivity of MNS towards nucleophiles is attributed to the electron-withdrawing nature of the nitro group, which renders the β-carbon electrophilic.
MNS exhibits potent anti-inflammatory activity primarily through the inhibition of the NLRP3 inflammasome. [, , , ] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which leads to the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). []
MNS has been shown to specifically inhibit NLRP3 activation by blocking the assembly of the NLRP3 inflammasome without affecting the activation of other inflammasomes, such as NLRC4 or AIM2. [] Mechanistically, MNS prevents NLRP3-mediated apoptosis-associated speck-like protein containing a CARD (ASC) speck formation and oligomerization, crucial steps in inflammasome assembly. [, ] Furthermore, MNS inhibits NLRP3 ATPase activity, suggesting that it may directly target NLRP3 or NLRP3-associated complexes. []
MNS has demonstrated anti-cancer activity in various cancer cell lines, including osteosarcoma and triple-negative breast cancer cells. [, ]
In osteosarcoma, MNS inhibits cell motility, colony formation, and disrupts preformed colonies, suggesting interference with tumor cell migration and proliferation. []
In triple-negative breast cancer, MNS inhibits cell adhesion, migration, and invasion without affecting cell viability. [] It disrupts the formation of focal adhesion complexes and actin stress fiber networks, essential for cancer cell adhesion and migration. [] MNS inhibits the phosphorylation of focal adhesion kinase (FAK) and paxillin, key signaling molecules involved in cell adhesion and migration. [] Additionally, MNS inhibits protein disulfide isomerase (PDI) activity, suggesting that it may affect the function of cell surface proteins involved in cell adhesion and migration. []
MNS exhibits potent inhibitory effects on platelet aggregation induced by various stimulators. [, ] It acts by inhibiting the activation of platelet glycoprotein IIb/IIIa (GPIIb/IIIa), a crucial receptor for fibrinogen binding and platelet aggregation. [, ]
MNS is not a direct antagonist of GPIIb/IIIa but inhibits its activation by targeting tyrosine kinases, particularly Src and Syk. [, ] It inhibits the activity of these kinases, thereby preventing protein tyrosine phosphorylation and cytoskeletal association of GPIIb/IIIa and talin, essential steps in GPIIb/IIIa activation. [, ]
MNS has shown promise as a potential therapeutic agent for inflammatory diseases. In a dextran sulfate sodium (DSS)-induced colitis mouse model, MNS administration attenuated disease severity by reducing body weight loss, colon length shortening, and histological damage. [] It reduced the infiltration of macrophages and inflammatory cells, and decreased pro-inflammatory cytokines, such as IL-1β and IL-12p40, suggesting its potential in treating inflammatory bowel diseases. []
The anti-cancer properties of MNS have sparked interest in its potential for cancer therapy. Its ability to inhibit tumor cell migration, invasion, and proliferation, particularly in aggressive cancers like osteosarcoma and triple-negative breast cancer, highlights its therapeutic potential. [, ]
The potent anti-platelet activity of MNS suggests its potential for preventing and treating thrombotic disorders. By inhibiting GPIIb/IIIa activation, MNS could prevent platelet aggregation and thrombus formation, offering a potential therapeutic strategy for cardiovascular diseases associated with thrombosis. [, ]
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: